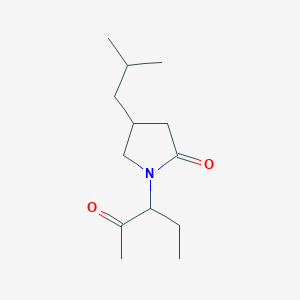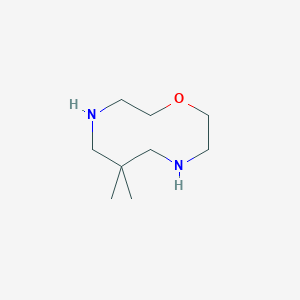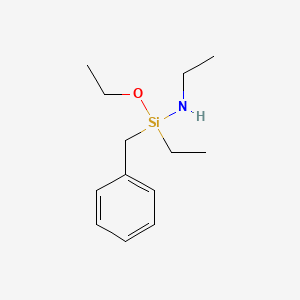![molecular formula C13H11I B14189514 [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene CAS No. 919123-70-9](/img/structure/B14189514.png)
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom attached to a cyclopentene ring, which is further connected to a benzene ring via an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic iodination reaction, where iodine is added to the cyclopentene ring.
Attachment of the Ethynyl Group: The ethynyl group is attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring to the ethynyl group through a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can be compared with other similar compounds such as:
[(2-Bromocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.
[(2-Chlorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.
[(2-Fluorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance its interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
919123-70-9 |
|---|---|
Fórmula molecular |
C13H11I |
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
2-(2-iodocyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H11I/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |
Clave InChI |
QPEFDXKHRBGQPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1)I)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)


![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)

![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
